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molecular formula C14H19BrFN3O2 B1403287 Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1289048-68-5

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1403287
M. Wt: 360.22 g/mol
InChI Key: BOJKKHQWWKIHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376441B2

Procedure details

In a pressure tube, 5-bromo-2-chloro-3-fluoropyridine (7.89 ml, 49.9 mmol), tert-butyl piperazine-1-carboxylate (9293.48 mg, 49.9 mmol), potassium carbonate (8275.33 mg, 59.88 mmol) in dimethylsulfoxide (40 ml) were combined and refluxed at 120 C for ovn. The reaction was cooled down, diluted with ethyl ether (100 mL). The solution was washed with water (40 mL×2), brine (50 mL), filtered, dried, and concentrated. The reaction was purified on silica by flash chromatography to provide of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate (5000 mg, 28%).
Quantity
7.89 mL
Type
reactant
Reaction Step One
Quantity
9293.48 mg
Type
reactant
Reaction Step One
Quantity
8275.33 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](Cl)=[N:6][CH:7]=1.[N:10]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([N:13]2[CH2:12][CH2:11][N:10]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]2)=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.89 mL
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)F
Name
Quantity
9293.48 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
8275.33 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 120 C for ovn
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
WASH
Type
WASH
Details
The solution was washed with water (40 mL×2), brine (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction was purified on silica by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 5000 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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